Potent, highly selective D2/D3 receptor antagonist (Ki values are 2.8 and 3.2 nM for D2 and D3 receptors respectively). Shows atypical antipsychotic effects in vivo. Orally active. Shows limbic selectivity.
Amisulpride is a dopamine D2 and D3 receptor antagonist (Kis = 3 and 3.5 nM, respectively). It is also an antagonist of the serotonin (5-HT) receptor subtypes 5-HT2B, 5-HT7, and 5-HT7A (Kis = 13, 11.5, and 135.5 nM, respectively). It is selective for these receptors over a panel of 39 additional receptors, ion channels, and transporters (Kis = >1,000 nM for all). Amisulpride increases 7-OH-DPAT-induced decreases in dopamine and acetylcholine release in electrically stimulated rat striatal slices (EC50s = 2.2 and 1.2 nM, respectively). It increases the levels of dopamine and the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in rat striatum and nucleus accumbens when administered intraperitoneally at a dose of 10 mg/kg. Amisulpride decreases immobility time in the forced swim test in rats, as well as increases stress-induced decreases in sucrose consumption in a rat model of depression induced by chronic mild stress.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Amisulpride is a member of the class of benzamides resulting from the formal condensation of the carboxy group of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with the primary amino group of 2-(aminomethyl)-1-ethylpyrrolidine. It is a potent, selective dopamine D2 and D3 receptor antagonist. It is an atypical antipsychotic/antischizophrenic agent with limited extrapyrimidal side effects. It has a role as a second generation antipsychotic, a xenobiotic and an environmental contaminant. It is a member of pyrrolidines, an aromatic amine, a sulfone, a member of benzamides and an aromatic amide.
Amisulpride, also known as solian or barnetil, belongs to the class of organic compounds known as aminobenzamides. These are organic compounds containing a benzamide moiety with an amine group attached to the benzene ring. Amisulpride exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Amisulpride has been detected in multiple biofluids, such as urine and blood. Within the cell, amisulpride is primarily located in the membrane (predicted from logP).
Amisulpride (trade name Solian) is an antipsychotic drug sold by Sanofi-Aventis. It is not approved for use in the United States, but is approved for use in Europe and Australia for the treatment of psychoses and schizophrenia. Additionally, it is approved in Italy for the treatment of dysthymia (under the brand name Deniban). Amisulpride is a selective dopamine antagonist.